(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione
Description
(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core and an indole moiety
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
(3Z)-3-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]chromene-2,4-dione |
InChI |
InChI=1S/C22H19NO3/c1-22(2)16-9-5-6-10-17(16)23(3)19(22)13-12-15-20(24)14-8-4-7-11-18(14)26-21(15)25/h4-13H,1-3H3/b15-12-,19-13- |
InChI Key |
YLLQGZRQSRCGJQ-MLBUPBODSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)C4=CC=CC=C4OC3=O)C)C |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)C4=CC=CC=C4OC3=O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)C4=CC=CC=C4OC3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3,3-trimethylindole with a suitable aldehyde to form the intermediate, which is then subjected to cyclization with chromene-2,4-dione under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; often requires catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione: Unique due to its specific structure and properties.
Other Chromene Derivatives: Compounds with similar chromene cores but different substituents.
Indole Derivatives: Compounds with indole moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combined chromene and indole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
